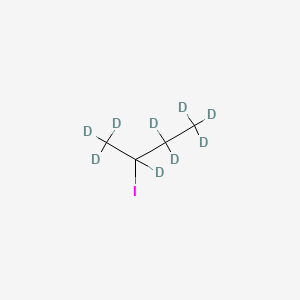
2-Iodobutane-D9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodobutane-D9 is a deuterated derivative of 2-iodobutane, where nine hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics. The molecular formula for this compound is C4D9I, and it is commonly utilized in various fields such as organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodobutane-D9 typically involves the halogenation of butane derivatives. One common method is the reaction of 2-butanol with hydroiodic acid (HI) in the presence of a deuterium source. The reaction conditions often include:
- Temperature: 0-25°C
- Solvent: Deuterated solvents such as D2O or CDCl3
- Catalyst: Deuterium oxide (D2O) or other deuterium sources
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Continuous flow reactors to maintain consistent reaction conditions
- Use of high-purity deuterium sources to ensure maximum deuteration
- Advanced purification techniques such as distillation and crystallization to obtain high-purity this compound
Análisis De Reacciones Químicas
Types of Reactions: 2-Iodobutane-D9 undergoes various chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) to form corresponding substituted products.
Reduction Reactions: Can be reduced to 2-butane-D9 using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation with reagents like potassium permanganate (KMnO4) can yield corresponding alcohols or ketones.
Common Reagents and Conditions:
Substitution: NaN3, KCN, solvents like dimethyl sulfoxide (DMSO), temperature around 50-80°C
Reduction: LiAlH4, ether solvents, temperature around 0-25°C
Oxidation: KMnO4, aqueous or organic solvents, temperature around 25-50°C
Major Products:
- Substituted butane derivatives (e.g., 2-azidobutane-D9, 2-cyanobutane-D9)
- Reduced products like 2-butane-D9
- Oxidized products such as 2-butanol-D9 or 2-butanone-D9
Aplicaciones Científicas De Investigación
2-Iodobutane-D9 is widely used in scientific research due to its unique properties:
Chemistry: Utilized as a deuterated reagent in organic synthesis to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace deuterium-labeled compounds in biological systems.
Medicine: Used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: Applied in the production of specialty chemicals and materials with enhanced stability and performance.
Mecanismo De Acción
The mechanism of action of 2-Iodobutane-D9 involves its interaction with various molecular targets and pathways:
Alkylation Agent: Acts as an alkylating agent in substitution reactions, where the iodine atom is replaced by nucleophiles.
Deuterium Labeling: The presence of deuterium atoms allows for the tracing of the compound in complex chemical and biological systems, providing insights into reaction pathways and metabolic processes.
Comparación Con Compuestos Similares
- 1-Iodobutane
- 2-Bromobutane
- 2-Chlorobutane
- 2-Fluorobutane
Comparison:
Deuterium Labeling: 2-Iodobutane-D9 is unique due to its deuterium labeling, which provides distinct spectroscopic properties and increased stability compared to non-deuterated analogs.
Reactivity: Similar to other halogenated butanes, but the presence of deuterium can influence reaction kinetics and mechanisms.
Applications: While other halogenated butanes are used in similar applications, this compound is preferred in studies requiring deuterium labeling for tracing and analysis.
Propiedades
Fórmula molecular |
C4H9I |
|---|---|
Peso molecular |
193.07 g/mol |
Nombre IUPAC |
1,1,1,2,2,3,4,4,4-nonadeuterio-3-iodobutane |
InChI |
InChI=1S/C4H9I/c1-3-4(2)5/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D |
Clave InChI |
IQRUSQUYPCHEKN-CBZKUFJVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])I |
SMILES canónico |
CCC(C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


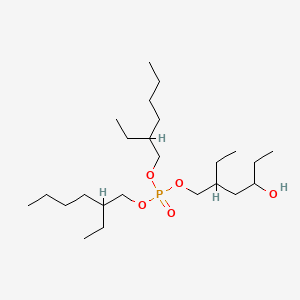

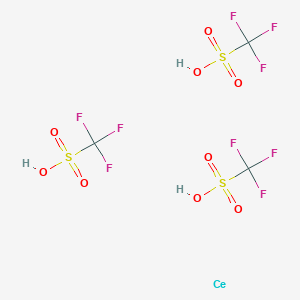

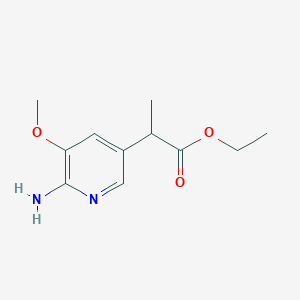
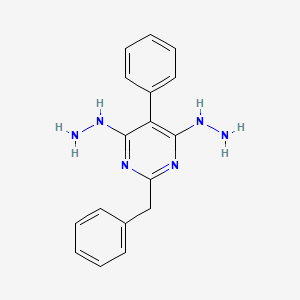
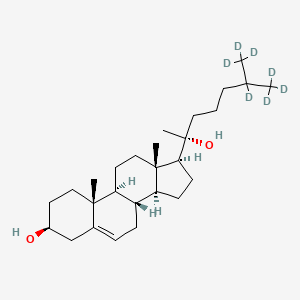
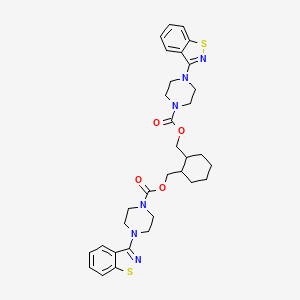

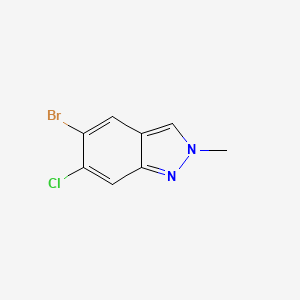
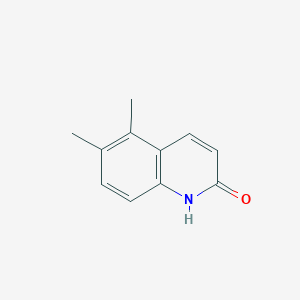
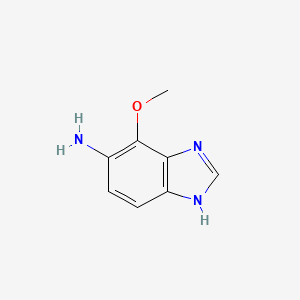
![(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B13848187.png)

